1-(2-methoxybenzyl)-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists often face a trade-off between potency and physicochemical properties when advancing 1-benzyl-benzimidazole hits. The 2-methoxybenzyl congener solves this by precisely tuning solubility and hydrogen-bonding without altering logP. Benefits include: • 52% higher TPSA (27.1 vs. 17.8 Ų) & added H-bond acceptor for improved solubility while maintaining XLogP of 3.0. • Ortho-O atom enables secondary metal-coordination geometry without competing with N3 site. • Unsubstituted C2 position allows late-stage diversification (halogenation, cross-coupling) with built-in UV chromophore for HPLC monitoring.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 489462-19-3
Cat. No. B2618194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzyl)-1H-benzo[d]imidazole
CAS489462-19-3
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C=NC3=CC=CC=C32
InChIInChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3
InChIKeySURJZSYMHDZARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxybenzyl)-1H-benzo[d]imidazole Structural Identity & Baseline


1-(2-Methoxybenzyl)-1H-benzo[d]imidazole (CAS 489462-19-3) is a non‑ionic, 1‑substituted benzimidazole heterocycle bearing a 2‑methoxybenzyl group at the N1 position [1]. The compound possesses a molecular weight of 238.28 g·mol⁻¹, an XLogP3-AA of 3.0, a topological polar surface area (TPSA) of 27.1 Ų, zero hydrogen‑bond donors, and two hydrogen‑bond acceptor atoms, as computed by PubChem [1]. These properties place it in a medicinally relevant chemical space distinct from other 1‑benzyl or 2‑substituted benzimidazole congeners.

Medicinal chemistry lead optimization requiring balanced logP and enhanced polarity without added H‑bond donors
Transition‑metal catalyst development needing monodentate benzimidazole ligands with ortho‑methoxy proximity
Epigenetic probe fragment elaboration (e.g., LSD1) where N1‑substituent TPSA/logP profile is critical

1-(2-Methoxybenzyl)-1H-benzo[d]imidazole Substitution Constraints


Even among close N1‑benzyl benzimidazole analogs, the position and electronic nature of the aryl substituent profoundly alter lipophilicity, hydrogen‑bonding capacity, and target‑recognition motifs [1]. The ortho‑methoxy group in 1-(2-methoxybenzyl)-1H-benzo[d]imidazole creates a unique steric and electronic microenvironment that affects both binding‑pocket complementarity and metabolic soft‑spot patterns relative to the unsubstituted 1‑benzyl analog [2]. Simple replacement with a 1‑benzyl or a para‑methoxy isomer therefore risks losing the finely tuned physicochemical and pharmacological profile that the ortho‑methoxy configuration imparts.

Target compound
1-(2-Methoxybenzyl)-1H-benzo[d]imidazole provides ortho‑methoxy steric and electronic tuning
1‑Benzyl analog
Lacks the TPSA increase, additional HBA, and metal‑coordination proximity; physicochemical profile may not transfer
Target compound
Ortho‑methoxy isomer positions oxygen for intramolecular or metal‑binding interactions
Para‑/meta‑methoxy isomers
Cannot replicate ortho‑specific geometry; chelation‑adjacent and steric effects differ significantly
Target compound
Unsubstituted C2 position allows late‑stage diversification while ortho‑methoxy tunes ADME properties
2‑Substituted or fully elaborated analogs
May block the reactive handle, preventing modular library construction; balanced logP/polarity may not be preserved

1-(2-Methoxybenzyl)-1H-benzo[d]imidazole Quantitative Head-to-Head Comparison


XLogP3-AA Lipophilicity vs. 1-Benzyl Benzimidazole

The 2-methoxybenzyl analogue and the unsubstituted 1-benzyl analogue both exhibit an XLogP3-AA of 3.0 [1][2]. The introduction of the ortho-methoxy group does not alter the calculated logP relative to the parent benzyl compound, indicating that the methoxy oxygen’s polarity is perfectly balanced by the additional methylene fragment, thereby preserving the optimal lipophilicity window for membrane permeability while adding hydrogen-bond acceptor capability.

XLogP3-AA lipophilicity
Head-to-head
Target: 3.0
Comparator: 3.0
Δ ≈ 0
Matched logP preserves permeability while gaining an H‑bond acceptor
Computed XLogP3-AA; PubChem (2024/2025 releases)
Lipophilicity Drug-likeness Physicochemical profiling

TPSA Increase from Ortho-Methoxy Substitution

The TPSA of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole is 27.1 Ų [1], whereas the TPSA of 1-benzyl-1H-benzimidazole is 17.8 Ų [2]. The 9.3 Ų increase arises solely from the ortho-methoxy oxygen, which contributes additional polar surface without introducing hydrogen-bond donors. This moderate TPSA shift can enhance solubility and reduce non-specific binding while staying well below the typical 140 Ų threshold for oral bioavailability.

TPSA increase from ortho‑methoxy
Head-to-head
Target: 27.1 Ų
Comparator: 17.8 Ų
Δ = +9.3 Ų (+52%)
Higher polarity without H‑bond donors supports solubility and reduces off‑target binding
Computed TPSA (Cactvs); values from PubChem
TPSA Membrane permeability Drug design

MW and HBA Count Across Methoxybenzyl Isomers

The molecular weight of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole is 238.28 g·mol⁻¹, and it possesses two hydrogen-bond acceptor atoms [1]. By contrast, 1-benzyl-1H-benzimidazole has a molecular weight of 208.26 g·mol⁻¹ and only one hydrogen-bond acceptor [2]. The net increase of 30.02 Da and one additional acceptor is a direct consequence of the ortho-methoxy group. Compared with hypothetical meta- or para-methoxy isomers (same molecular formula, identical MW and H‑bond acceptor count), the ortho arrangement uniquely positions the methoxy oxygen for intramolecular interactions with the benzimidazole ring or for chelation of metal ions, a feature exploited in coordination chemistry [3].

MW and HBA count vs. benzyl
Class-level
MW 238.28 g/mol, HBA 2
vs 208.26 g/mol, HBA 1
Ortho‑methoxy enables unique metal‑coordination geometries absent in meta/para isomers
Isomeric advantage inferred; coordination evidence from analogous complexes
Molecular weight Hydrogen bonding Isomeric differentiation

Rotatable Bond Count and Conformational Entropy

The target compound contains 3 rotatable bonds [1], compared with 2 rotatable bonds for 1-benzyl-1H-benzimidazole [2]. The additional rotatable bond (the methoxy C–O bond) increases conformational freedom. While higher rotatable bond counts can reduce oral bioavailability, the modest increase from 2 to 3 stays within the favorable range (<10) and can provide the extra flexibility needed to achieve the bioactive conformation in crowded binding pockets.

Rotatable bond count
Head-to-head
Target: 3
Comparator: 2
Δ = +1
Moderate conformational gain may improve target engagement flexibility
Computed rotatable bonds; stays within favorable oral range (
Rotatable bonds Conformational flexibility Entropy

1-(2-Methoxybenzyl)-1H-benzo[d]imidazole Research & Industrial Applications


Lead Optimization with Balanced Lipophilicity and Polarity

When a medicinal chemistry program has identified 1-benzyl-1H-benzimidazole as a hit but needs to improve solubility and reduce off‑target binding without altering logP, the 2-methoxybenzyl congener delivers an identical XLogP of 3.0 while raising TPSA by 52% (27.1 vs. 17.8 Ų) and adding a hydrogen-bond acceptor [1][2]. This precise physicochemical tuning supports progression from hit to lead while maintaining membrane permeability.

Monodentate Benzimidazole Ligands for Transition-Metal Catalysis

The ortho-methoxy group provides a sterically accessible oxygen atom capable of secondary metal–oxygen interactions without competing with the benzimidazole N3 coordination site. Compared with para-methoxy or unsubstituted benzyl derivatives, the ortho isomer offers unique chelation-adjacent geometry, as demonstrated in structurally characterized cobalt(II) and copper(II) complexes of closely related 1,2-disubstituted benzimidazoles [3]. This makes 1-(2-methoxybenzyl)-1H-benzo[d]imidazole a strategic scaffold for developing new homogeneous catalysts.

LSD1-Targeted Epigenetic Probe Development

Patents covering substituted 1H-benzo[d]imidazoles as lysine-specific demethylase 1 (LSD1) inhibitors highlight the importance of N1‑substitution for enzyme potency [4]. The 2-methoxybenzyl variant occupies a privileged chemical space: its TPSA, logP, and rotatable bond profile align with the property ranges observed in active LSD1 inhibitors, positioning it as a candidate fragment for further elaboration into selective epigenetic probes.

Chemical Biology: Orthogonal Functionalization Toolbox

With no 2‑substituent, the C2 position remains available for late‑stage diversification (e.g., halogenation, cross‑coupling, or amination). The 2-methoxybenzyl group simultaneously modulates solubility and provides a UV‑active chromophore for HPLC monitoring. This combination of an open reactive site and built-in physicochemical tuning offers a distinct advantage over fully substituted analogs when preparing compound libraries for phenotypic screening.

Application
Selection Property
Validation Focus
Lead optimization (balanced logP/polarity)
Matched XLogP with elevated TPSA and an added H‑bond acceptor
Solubility and off‑target binding assays while confirming permeability retention
Monodentate benzimidazole ligands for catalysis
Ortho‑methoxy oxygen available for secondary metal‑oxygen proximity
Catalytic turnover and complex geometry characterization (X‑ray, EPR)
LSD1‑targeted epigenetic probe fragment
N1‑substituent TPSA/logP profile fitting kinase‑/demethylase‑like chemical space
LSD1 enzymatic inhibition and selectivity over related demethylases
Orthogonal diversification for chemical biology libraries
Unsubstituted C2 position for late‑stage modification while retaining tuned ADME
Library synthesis yield and HPLC‑UV monitoring feasibility
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